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molecular formula C13H20O B8298615 1,3,3,5,6-Pentamethylbicyclo[2.2.2]oct-5-en-2-one CAS No. 90052-78-1

1,3,3,5,6-Pentamethylbicyclo[2.2.2]oct-5-en-2-one

Cat. No. B8298615
M. Wt: 192.30 g/mol
InChI Key: MGZLYKWFWJURBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04532359

Procedure details

To a 450 ml Parr mini-pressure reactor is charged 15 grams of 5,6-bis(hydroxymethyl)-1,3,3-trimethylbicyclo[2.2.2]-octa-5,7-dien-2-one diacetate produced according to Example IV, 60 ml of isopropyl alcohol and 0.3 grams of 10% palladium on charcoal. After flushing with nitrogen and hydrogen, the hydrogen is charged to a pressure of 195 psig while maintaining the reaction mass temperature at 22°-27° C. Within four minutes, the pressure drops to 140 psig and holds steady for six minutes. Hydrogen is again charged to 195 psig and the temperature is gradually raised to 80° C. At 80° C. the pressure begins to drop. The temperature is raised to 85° C. and maintained at 85° C. until the pressure holds constant at 102 psig (1.7 hours). After cooling to room temperature, the reaction mass is filtered and the toluene is removed in vacuo to yield 10.1 grams of 1,3,3,5,6-pentamethyl-bicyclo[2.2.2]octa-5-en-2-one. This material is identical to that prepared from 2,6,6-trimethylcyclohexa-2,4-dien-1-one and 2-butyne according to Examples I and II, supra.
Name
5,6-bis(hydroxymethyl)-1,3,3-trimethylbicyclo[2.2.2]-octa-5,7-dien-2-one diacetate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(O)(=O)C.O[CH2:10][C:11]1[CH:12]2[CH:20]=[CH:19][C:15]([CH3:21])([C:16]=1[CH2:17]O)[C:14](=[O:22])[C:13]2([CH3:24])[CH3:23]>[Pd].C(O)(C)C>[CH3:21][C:15]12[CH2:19][CH2:20][CH:12]([C:11]([CH3:10])=[C:16]1[CH3:17])[C:13]([CH3:24])([CH3:23])[C:14]2=[O:22] |f:0.1.2|

Inputs

Step One
Name
5,6-bis(hydroxymethyl)-1,3,3-trimethylbicyclo[2.2.2]-octa-5,7-dien-2-one diacetate
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)O.OCC=1C2C(C(C(C1CO)(C=C2)C)=O)(C)C
Step Two
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced
CUSTOM
Type
CUSTOM
Details
After flushing with nitrogen and hydrogen
ADDITION
Type
ADDITION
Details
the hydrogen is charged to a pressure of 195 psig
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mass temperature at 22°-27° C
WAIT
Type
WAIT
Details
holds steady for six minutes
Duration
6 min
ADDITION
Type
ADDITION
Details
Hydrogen is again charged to 195 psig
CUSTOM
Type
CUSTOM
Details
At 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is raised to 85° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 85° C. until the pressure
CUSTOM
Type
CUSTOM
Details
holds constant at 102 psig (1.7 hours)
Duration
1.7 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mass is filtered
CUSTOM
Type
CUSTOM
Details
the toluene is removed in vacuo

Outcomes

Product
Details
Reaction Time
4 min
Name
Type
product
Smiles
CC12C(C(C(C(=C1C)C)CC2)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 119.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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